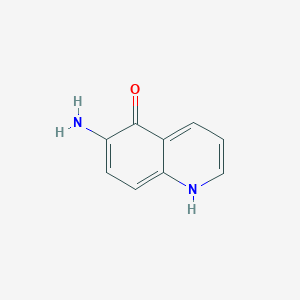

6-Aminoquinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Aminoquinoline, a closely related compound to 6-Aminoquinolin-5-ol, involves the reaction of 4-nitroaniline and glycerol via the Skraup reaction, followed by reduction with hydrazine hydrate catalyzed by palladium on carbon. This process yields the target compound with high purity and yield (Zhang Xu-De, 2012).

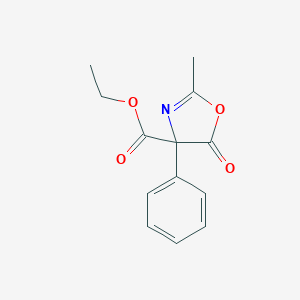

Molecular Structure Analysis

A detailed computational study based on DFT/TD-DFT approaches has been conducted to explore the molecular structure of 6-Aminoquinoline (6AQ), which shares structural similarities with 6-Aminoquinolin-5-ol. This study reveals insights into geometrical parameters, molecular orbitals, electronic spectra, and the influence of solvent on absorption and emission spectra. The study provides a foundation for understanding the structural and electronic properties of 6-Aminoquinolin-5-ol (Nupur Pandey et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 6-Aminoquinolin-5-ol and its derivatives can be illustrated through various synthesis routes and reactions, such as the formation of 6-aminoquinoline derivatives via a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction. These processes underscore the compound's versatility in synthesizing complex organic molecules (Kasiviswanadharaju Pericherla et al., 2013).

Physical Properties Analysis

The physical properties of 6-Aminoquinolin-5-ol derivatives, such as solubility, melting point, and stability, can be inferred from related compounds. For example, the synthesis and characterization of polymeric 6-aminoquinoline for derivatization in high-performance liquid chromatography (HPLC) highlight its applicability in analytical chemistry, indirectly indicating its physical attributes (J. Yu et al., 1994).

Chemical Properties Analysis

The chemical properties of 6-Aminoquinolin-5-ol, such as reactivity with other compounds and stability under various conditions, can be deduced from studies on similar molecules. For instance, the development of a new polymeric reagent containing the 6-aminoquinoline tag for the off-line derivatization of amines and amino acids underscores the compound's reactivity and utility in bioanalytical applications (J. Yu et al., 1994).

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

6-Aminoquinolines and their derivatives are fundamental chemical entities with various applications. One significant aspect is their use as pro-drugs and drugs, attributing to their antimicrobial, cytotoxic, and anti-malarial activities. The practical one-pot synthesis of N-alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline, utilizing processes like the Smiles rearrangement, showcases their synthetic flexibility and importance in medicinal chemistry (Xie et al., 2013).

Antitumor and Antiviral Properties

6-Aminoquinolines exhibit significant antitumor and antiviral properties. The design and synthesis of new 6-alkoxy-4-substituted-aminoquinazolines and their bioisoteric quinoline congeners revealed potent in vitro antitumor activity. These compounds were tested against the human breast carcinoma cell line (MCF-7), where some demonstrated nanomolar range IC(50) values, indicating strong antitumor activity (Abouzid & Shouman, 2008). Similarly, 6-aminoquinolone derivatives have been identified as potent inhibitors of NS5B polymerase, an essential component for HCV replication, indicating their potential as anti-HCV agents (Manfroni et al., 2014).

Biochemical and Pharmacological Studies

Biochemical and pharmacological studies on 6-aminoquinolines provide insights into their potential therapeutic applications. For instance, the study of enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions opens avenues for its use as a fluorescent substrate for detecting or killing hypoxic cells in solid tumors (Rajapakse et al., 2013). The comprehensive computational study based on the DFT/TD-DFT approach to explore various properties of 6-aminoquinoline sheds light on its electronic spectra, reactivity parameters, and NLO (nonlinear optical) properties, suggesting its potential in further studies for NLO applications (Pandey et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

6-aminoquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8-6(9(7)12)2-1-5-11-8/h1-5,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZECVMHOCXKYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597074 |

Source

|

| Record name | 6-Aminoquinolin-5(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoquinolin-5-ol | |

CAS RN |

163672-81-9 |

Source

|

| Record name | 6-Aminoquinolin-5(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)